5-Nitronicotinic acid
Overview
Description
5-Nitronicotinic acid is a compound with the molecular formula C6H4N2O4 . It is also known as 5-Nitro-3-pyridinecarboxylic acid . It is used as an intermediate in the synthesis of nicotinamide with potential anticoccidial activity .
Synthesis Analysis
Nitriles of 5-nitronicotinic acid were synthesized by various types of cyclocondensation using nitrocarbonyl compounds and their derivatives . The partial hydrolysis of these nitriles in concentrated sulfuric acid and in alkali solution in the presence of hydrogen peroxide leads to nitronicotinamides .Molecular Structure Analysis
The molecular structure of 5-Nitronicotinic acid is represented by the formula C6H4N2O4 . More detailed structural information can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis
5-Nitronicotinic acid is described as a yellow-brown powder . Detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Nitronicotinic acid is used in the synthesis of various heterocyclic compounds. Notably, nitriles of 5-nitronicotinic acid have been synthesized through cyclocondensation using nitrocarbonyl compounds and their derivatives. The partial hydrolysis of these nitriles in specific conditions leads to the formation of nitronicotinamides, showcasing the versatility of 5-nitronicotinic acid in synthetic organic chemistry (Sagitullina et al., 2010).
Application in Drug Synthesis
5-Nitronicotinic acid plays a role in drug synthesis, particularly in the stereoselective synthesis of glutamic acid derivatives. These derivatives are crucial substructures in biologically active natural products such as monatin, lycoperdic acid, and dysiherbaine. The methodologies developed using 5-nitronicotinic acid derivatives in cycloadditions pave the way for synthesizing these significant natural products (Tamura et al., 2005).
Herbicidal Applications
5-Nitronicotinic acid derivatives have been explored for their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides designed and synthesized from nicotinic acid demonstrated notable herbicidal activity against certain weed species. This indicates the potential of 5-nitronicotinic acid derivatives in the development of new herbicides, with specific structure-activity relationships guiding their design (Yu et al., 2021).
Development of Photodynamic Therapy Formulations
In the realm of medical treatment, 5-nitronicotinic acid derivatives have been used in developing formulations for photodynamic therapy, particularly for treating skin malignancies. Niosomal formulations incorporating 5-nitronicotinic acid derivatives have shown significant potential in enhancing the permeation and penetration of therapeutic agents into the skin, thereby improving the effectiveness of photodynamic therapy (Bragagni et al., 2015).
Synthesis of Chiral Nitrones
5-Nitronicotinic acid is integral in synthesizing chiral nitrones, which are crucial intermediates in organic synthesis. These chiral nitrones have been employed in 1,3-dipolar cycloadditions, showcasing their importance in constructing complex molecular frameworks. The stereoselectivity and reactivity of these nitrones make them valuable in synthesizing various bioactive molecules (Tamura et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-nitropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGBVHIUUFVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363846 | |
Record name | 5-NITRONICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitronicotinic acid | |
CAS RN |
2047-49-6 | |
Record name | 5-NITRONICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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